molecular formula C7H9Br B13599528 5-Bromobicyclo[2.2.1]hept-2-ene CAS No. 5889-54-3

5-Bromobicyclo[2.2.1]hept-2-ene

Cat. No.: B13599528
CAS No.: 5889-54-3
M. Wt: 173.05 g/mol
InChI Key: DWPPXNJBRSZQHD-UHFFFAOYSA-N
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Description

5-Bromobicyclo[2.2.1]hept-2-ene is a brominated derivative of bicyclo[2.2.1]hept-2-ene, commonly known as norbornene. This compound is characterized by its unique bicyclic structure, which includes a bromine atom attached to the fifth carbon. It is a versatile compound used in various chemical reactions and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobicyclo[2.2.1]hept-2-ene typically involves the bromination of bicyclo[2.2.1]hept-2-ene. One common method is the addition of bromine to bicyclo[2.2.1]hept-2-ene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and product separation enhances efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromobicyclo[2.2.1]hept-2-ene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Bromobicyclo[2.2.1]hept-2-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The double bond in the bicyclic structure allows for addition reactions, enabling the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Uniqueness: 5-Bromobicyclo[2.2.1]hept-2-ene is unique due to its specific bromine substitution, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

5889-54-3

Molecular Formula

C7H9Br

Molecular Weight

173.05 g/mol

IUPAC Name

5-bromobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2

InChI Key

DWPPXNJBRSZQHD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)Br

Origin of Product

United States

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